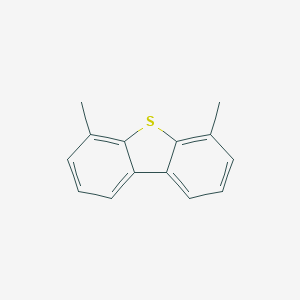

4,6-二甲基二苯并噻吩

描述

Synthesis Analysis

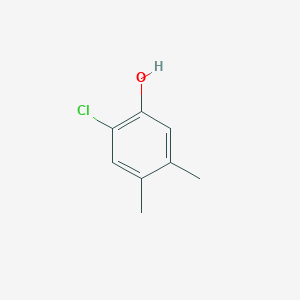

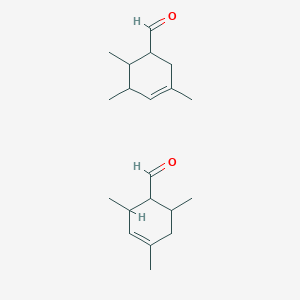

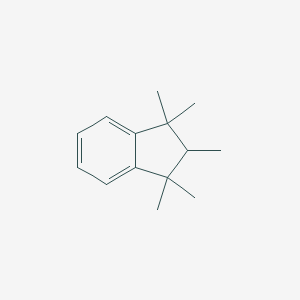

The synthesis of 4,6-DMDBT involves various approaches, including the lithiation of dibenzothiophene followed by alkylation to introduce methyl groups at the 4 and 6 positions. An innovative method involves the coupling of 2-bromo-3-methylcyclohexanone with 2-methylbenzenethiol and subsequent annulation, highlighting the compound's versatility in synthesis processes (Kuehm-Caubère et al., 1996).

Molecular Structure Analysis

The molecular structure of 4,6-DMDBT, characterized through X-ray crystallography and NMR studies, reveals its dibenzothiophene core with methyl groups at the 4 and 6 positions, affecting its electronic and steric properties. These modifications influence its reactivity and interactions with catalysts in hydrodesulfurization processes (Vecchi et al., 2003).

Chemical Reactions and Properties

4,6-DMDBT undergoes various chemical reactions, including hydrogenation and oxidation. Its steric configuration makes it a challenging molecule for desulfurization, necessitating the development of specialized catalysts and reaction conditions for effective sulfur removal. Studies have demonstrated the synthesis of hydrogenated derivatives as intermediates in the hydrodesulfurization pathway, offering insights into its reactivity and potential for conversion to less refractory species (Kukula et al., 2006).

Physical Properties Analysis

The physical properties of 4,6-DMDBT, including its boiling and melting points, solubility, and spectral characteristics, are crucial for its identification, handling, and processing in various chemical and petrochemical applications. These properties are influenced by the compound's molecular structure and the presence of sulfur and methyl groups.

Chemical Properties Analysis

4,6-DMDBT's chemical properties, such as its reactivity towards electrophiles, nucleophiles, and radicals, are central to understanding its behavior in complex mixtures, such as crude oil. Its resistance to conventional desulfurization techniques is attributed to its steric hindrance and electronic effects, necessitating advanced catalytic systems for efficient removal. Research has focused on developing catalysts that can overcome these challenges, highlighting the compound's significance in environmental protection efforts (Egorova & Prins, 2004).

科学研究应用

燃料脱硫

4,6-二甲基二苯并噻吩用于燃料脱硫研究 . 含硫燃料的燃烧会导致有害化合物的产生,这些化合物是造成环境污染的主要来源 . 吸附脱硫 (ADS) 是一种能量需求低的方法,可以在环境条件下使用,无需添加化学物质 . 金属有机框架 (MOFs) 已被证明对此方向非常有效 .

吸附研究

该化合物用于吸附研究 . 已研究了使用不同 MOFs 在不同实验条件下对 BT、DBT 和 4,6-二甲基二苯并噻吩的吸附 . HKUST-1 是一种基准 MOF,特别用于气体吸附应用 .

与喹啉的同步吸附

4,6-二甲基二苯并噻吩用于喹啉的同步吸附研究 . 使用的吸附剂基于在环境温度和压力下用硼和镍改性的氧化铝 . 含镍吸附剂的吸附能力优于用镍和硼改性的吸附剂

作用机制

Target of Action

4,6-Dimethyldibenzothiophene (4,6-DMDBT) is an organosulfur compound . It is of particular interest as an organosulfur contaminant in petroleum that is recalcitrant . The primary targets of 4,6-DMDBT are the sulfur centers in the compound, which are shielded by the two methyl groups .

Mode of Action

The compound interacts with its targets primarily through desulfurization processes . The two methyl groups shield the sulfur center from desulfurization . The compound can be oxidized to the sulfoxide with hydrogen peroxide .

Biochemical Pathways

The primary biochemical pathway affected by 4,6-DMDBT is the desulfurization process . The compound’s resistance to desulfurization makes it a significant challenge in the petroleum industry .

Pharmacokinetics

Its physical properties, such as its density (118 g/cm^3) and melting point (153–157 °C), may influence its behavior in an industrial setting .

Result of Action

The resistance of 4,6-DMDBT to desulfurization results in its persistence in petroleum products . This resistance is due to the shielding of the sulfur center by the two methyl groups .

安全和危害

4,6-Dimethyldibenzothiophene is harmful if swallowed . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

In the future, the hydrodesulfurization of 4,6-Dimethyldibenzothiophene could be performed under lower conditions than conventional hydrotreating processes . The use of n–dodecane as a solvent decreased the mass transfer resistance at the G–L and liquid–solid (L–S) interphases . The catalytic activity improved when the acidity and surface area in the catalysts increased .

属性

IUPAC Name |

4,6-dimethyldibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12S/c1-9-5-3-7-11-12-8-4-6-10(2)14(12)15-13(9)11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYAQZIAVOLKEGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C3=CC=CC(=C3S2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1207-12-1 | |

| Record name | 4,6-Dimethyldibenzothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1207-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzothiophene, 4,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,6-dimethyldibenzothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(Phenylthio)Phenyl]Acetic Acid](/img/structure/B75655.png)